molecular formula C6H6N4O B2770148 5-(1H-Imidazol-5-yl)-3-methyl-1,2,4-oxadiazole CAS No. 2322079-37-6

5-(1H-Imidazol-5-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2770148
CAS RN: 2322079-37-6
M. Wt: 150.141
InChI Key: BXJLZGMRVXOKRS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmaceutical Drug Development

Imidazole derivatives are known for their wide range of therapeutic properties. The compound could be used as a precursor for synthesizing drugs with antibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal , and ulcerogenic activities . These activities make it a valuable synthon in drug development.

Chemical Synthesis

The imidazole ring is a key component in various synthetic routes. It can act as a building block for the synthesis of complex molecules, serving as a key intermediate in multi-step synthesis processes .

Optical Applications

Emerging research suggests that imidazole derivatives could be used in dyes for solar cells and other optical applications. Their ability to absorb and emit light can be harnessed in the development of new materials for capturing solar energy .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . It is advised not to breathe dust/fume/gas/mist/vapors/spray . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Recent advances in the synthesis of imidazoles have opened up new possibilities for the development of novel drugs . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future research will likely focus on expanding the range of biological activities of imidazole derivatives and improving their safety profiles .

properties

IUPAC Name

5-(1H-imidazol-5-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-9-6(11-10-4)5-2-7-3-8-5/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIUIRKARZSCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Imidazol-5-yl)-3-methyl-1,2,4-oxadiazole

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